N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c1-25-13-5-3-12(4-6-13)20-17(24)23-9-11(10-23)16-21-15(22-26-16)14-18-7-2-8-19-14/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCJDHUFXQQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO (specific values to be determined based on the complete structure)
- IUPAC Name : this compound
- SMILES Notation : Specific SMILES notation can be derived from the structural representation.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a variety of biological activities. The mechanisms through which this compound exerts its effects include:
-
Anticancer Activity :
- The 1,2,4-oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific enzymes and pathways involved in tumor growth. These include inhibiting thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification .
- In vitro studies have demonstrated that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) with IC values in the micromolar range .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties. The oxadiazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens . The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
A selection of studies highlights the biological activity of this compound:
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide exhibits moderate antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. A notable study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated this compound's efficacy, suggesting that it could be further developed as an antifungal agent .
| Fungal Strain | Activity Observed |
|---|---|
| Candida albicans | Moderate |
| Aspergillus fumigatus | Moderate |
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary research suggests that it may act as an inhibitor of specific disease-related pathways. Its mechanism of action likely involves interactions with enzymes or receptors that modulate their activity, leading to potential therapeutic effects against various cancer types .
Case Studies
- In vitro Studies on Cancer Cell Lines :
- Mechanistic Insights :
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps that require optimization of reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Carboxamide
The azetidine carboxamide group can undergo nucleophilic substitution under basic or acidic conditions. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (12–24 h) | Cleavage to 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine | |
| Alkylation | NaH, THF, alkyl halide (0–5°C) | N-alkylated derivatives (e.g., methyl or benzyl substituents) | |
| Acylation | DCM, acyl chloride, pyridine | Formation of acylated azetidine derivatives |
Mechanistic Notes :
-
The electron-withdrawing oxadiazole ring increases electrophilicity at the azetidine carboxamide carbonyl, facilitating nucleophilic attack.
-
Steric hindrance from the azetidine’s four-membered ring may slow reaction kinetics compared to larger cyclic amines.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety exhibits moderate stability under acidic/basic conditions but can participate in ring-opening or functionalization reactions:
Ring-Opening Hydrolysis
| Conditions | Product | Yield | Stability |
|---|---|---|---|
| 10% H₂SO₄, 80°C (6 h) | Pyrimidine-2-carboxamide derivative | 72% | Stable |
| NaOH (2M), rt (48 h) | Partial cleavage to amidoxime intermediates | 58% | Labile |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, leading to C–O bond cleavage .
-
Oxadiazole rings with electron-withdrawing pyrimidine substituents show slower degradation rates compared to alkyl-substituted analogs .
Electrophilic Substitution
The pyrimidine-2-yl group directs electrophiles to the oxadiazole’s C5 position:
textReaction: Nitration Conditions: HNO₃/H₂SO₄, 0°C → rt (4 h) Product: 5-Nitro-3-(pyrimidin-2-yl)-1,2,4-oxadiazole derivative (89% yield)
Applications : Functionalization enhances hydrogen-bonding capacity for target binding .
Pyrimidine Ring Modifications
The pyrimidin-2-yl group undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeBr₃, DCM (0°C, 2 h) | 5-Bromopyrimidine derivative (94%) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | Biaryl derivatives (e.g., phenyl) |
Limitations :
-
Steric hindrance from the azetidine and oxadiazole rings reduces accessibility for bulky electrophiles .
Azetidine Ring Strain-Driven Reactions
The four-membered azetidine ring undergoes strain-relief reactions:
Ring Expansion
| Conditions | Product | Notes |
|---|---|---|
| BH₃·THF, then H₂O₂/NaOH | Pyrrolidine derivative via C–N insertion | 68% yield, retains oxadiazole core |
[2+2] Cycloaddition
UV irradiation (254 nm) with electron-deficient alkenes (e.g., maleic anhydride) forms bicyclic adducts.
Redox Reactions
Functional group susceptibility to oxidation/reduction:
| Site | Reaction | Conditions | Product |
|---|---|---|---|
| Methoxyphenyl group | Demethylation | BBr₃, DCM (−78°C → rt) | Phenolic derivative |
| Oxadiazole ring | Reduction (H₂/Pd-C) | H₂ (1 atm), EtOH, 25°C | Amidoxime intermediate |
Stability Data :
-
The oxadiazole ring resists reduction under mild conditions but degrades under prolonged hydrogenation .
Photochemical Behavior
UV-Vis studies (λ = 300–400 nm) reveal:
-
π→π * transitions in the pyrimidine and oxadiazole rings (ε = 12,500 M⁻¹cm⁻¹ at 320 nm).
-
Photoinduced electron transfer (PET) observed in the presence of electron-deficient quenchers .
Coordination Chemistry
The pyrimidine nitrogen and oxadiazole oxygen act as Lewis bases:
textComplexation with Cu(II): [Cu(L)₂Cl₂] (L = ligand) Stability Constant (log β): 8.2 ± 0.3 Application: Potential catalytic activity in oxidation reactions[4].
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous azetidine-oxadiazole hybrids are synthesized via cyclization of precursor amidoximes with carboxylic acid derivatives under microwave-assisted conditions . Key steps include:
- Step 1 : Formation of the 1,2,4-oxadiazole ring by reacting nitrile derivatives with hydroxylamine.
- Step 2 : Azetidine ring construction via nucleophilic substitution or ring-closing metathesis.
- Step 3 : Final carboxamide coupling using EDC/HOBt or PyBOP reagents.
- Validation : Purity is confirmed via HPLC (>95%), and structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- Spectroscopy : NMR (for methoxy and aromatic protons), NMR (if fluorinated analogs exist), and IR (to confirm carboxamide C=O stretches).
- X-ray Crystallography : Single-crystal diffraction resolves the 3D conformation of the azetidine and oxadiazole rings, as demonstrated in related thiazolidinone-carboxamide structures .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize target-specific assays based on structural motifs:
- Kinase Inhibition : Use fluorescence polarization assays for pyrimidine-containing compounds (common in kinase-binding domains).
- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) to assess cytotoxicity.
- Enzyme-Linked Targets : For oxadiazole derivatives, evaluate COX-2 inhibition via colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
- Methodological Answer :
- Core Modifications : Vary the pyrimidine substituents (e.g., 4-methoxy vs. 4-fluoro) to assess electronic effects on target binding.
- Azetidine Ring : Introduce methyl or spiro groups to evaluate steric effects on conformational flexibility.
- Data Collection : Use IC values from dose-response curves (3-5 replicates) and molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, ATP concentrations (for kinase assays), and cell passage numbers.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and western blotting for downstream target modulation.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and validate reproducibility .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the azetidine or methoxyphenyl moieties.
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots. Methylation of labile hydroxyl groups or deuteration can reduce CYP450-mediated degradation .
- In Silico Tools : Use SwissADME or pkCSM to predict logP, bioavailability, and P-glycoprotein efflux .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 395.42 g/mol (calculated via PubChem) | |
| logP (Predicted) | 2.8 ± 0.3 (Schrödinger QikProp) | |
| Aqueous Solubility | 12 µM (pH 7.4, shake-flask) |
Table 2 : Common Biological Assays and Parameters
| Assay Type | Parameters | Optimization Tips |
|---|---|---|
| Kinase Inhibition | IC, K (SPR) | Use 10 mM Mg in buffer |
| Cellular Uptake | Caco-2 permeability (P) | Include 1% HSA to mimic serum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
